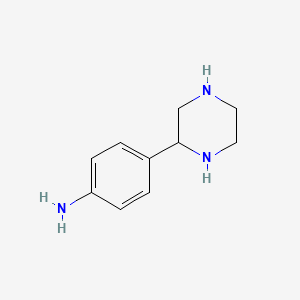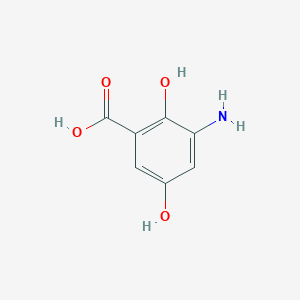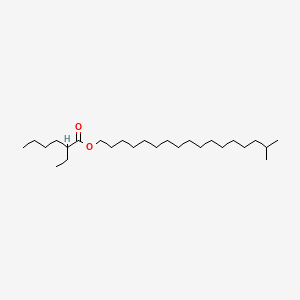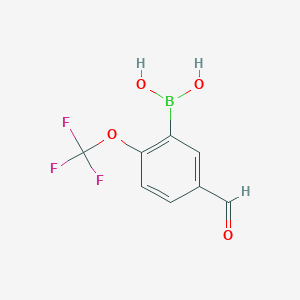
5-Formyl-2-(trifluoromethoxy)benzeneboronic acid
Descripción general
Descripción
5-Formyl-2-(trifluoromethoxy)benzeneboronic acid is a chemical compound with the molecular formula C8H6BF3O4 and a molecular weight of 233.94 g/mol. It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid involves several steps. The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids . This reaction involves the use of a palladium catalyst and an organoboron reagent . Protodeboronation of pinacol boronic esters is another method that has been reported .Molecular Structure Analysis
The molecular structure of 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid consists of a benzene ring with a formyl group at the 5th position and a trifluoromethoxy group at the 2nd position . The boronic acid group is attached to the benzene ring .Chemical Reactions Analysis
5-Formyl-2-(trifluoromethoxy)benzeneboronic acid can participate in various chemical reactions. For instance, it can undergo functionalization via lithiation and reaction with electrophiles . It can also be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid are influenced by its molecular structure. The presence of an electron-withdrawing substituent results in a considerable rise in acidity compared to its analogues .Aplicaciones Científicas De Investigación
Synthetic Chemistry
5-Formyl-2-(trifluoromethoxy)benzeneboronic acid is utilized as a building block in the synthesis of various organic compounds. For instance, in the copper-facilitated Suzuki-Miyaura coupling, it serves as a precursor for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. This method enhances yields and purities by eliminating the acidic liberation step of boronic acid species, showcasing the compound's role in improving synthetic efficiency in organic chemistry (Hergert et al., 2018).
Antimicrobial Research
Research into the antimicrobial properties of 5-trifluoromethyl-2-formylphenylboronic acid reveals its potential as an antibacterial agent. The compound's structure and properties have been studied, highlighting its considerable acidity rise due to an electron-withdrawing substituent. It exhibits moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. This research suggests its utility in developing new antibacterial solutions and understanding the mechanism of action of benzoxaboroles in antimicrobial activity (Adamczyk-Woźniak et al., 2020).
Material Science
In material science, the application of 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid extends to the development of novel materials. A study on hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer using an A2 + B3 approach indicates the compound's role in producing materials with high molecular weight and excellent thermal stability. The use of this boronic acid derivative facilitates the synthesis of polymers with improved properties, including higher glass transition temperatures compared to their linear analogs, demonstrating its importance in the field of polymer chemistry (Banerjee et al., 2009).
Catalysis
The compound also finds use in catalysis, exemplified by its role in the platinum-deposited cerium coordination polymer for the catalytic oxidation of hydroxymethylfurfural to produce 2,5-furandicarboxylic acid. This catalytic system showcases the compound's utility in facilitating efficient and selective oxidation processes, critical for the synthesis of biobased polymers and value-added chemicals (Gong et al., 2017).
Direcciones Futuras
The future directions for the use of 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid could involve its use in the development of new chemical reactions and the synthesis of new compounds. For instance, it could be used in the development of new methods for the protodeboronation of pinacol boronic esters . Additionally, it could be used in the synthesis of new antitumor agents .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon–carbon bond formation.
Mode of Action
The compound is likely to interact with its targets through the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The boronic acid moiety of the compound can undergo transmetalation with a palladium complex, which then undergoes reductive elimination to form a new carbon–carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is widely used in the synthesis of biologically active molecules . Therefore, it can be inferred that the compound might indirectly affect various biochemical pathways through its role in the synthesis of these molecules.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific molecules synthesized using this compound in Suzuki–Miyaura cross-coupling reactions . For instance, it could be used in the synthesis of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
Action Environment
The action, efficacy, and stability of 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the nature of the palladium catalyst, the base used in the reaction, and the reaction conditions .
Propiedades
IUPAC Name |
[5-formyl-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-5(4-13)3-6(7)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQZPNQAVZJFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620951 | |
| Record name | [5-Formyl-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-(trifluoromethoxy)benzeneboronic acid | |
CAS RN |
459810-97-0 | |
| Record name | [5-Formyl-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








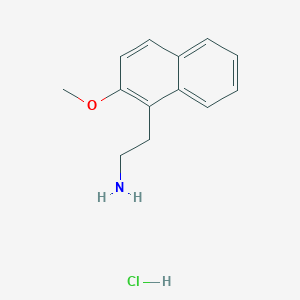
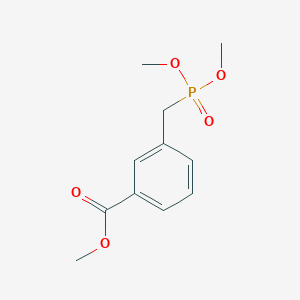
![7-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1628633.png)

